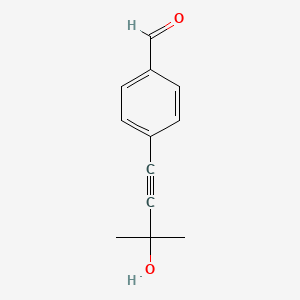

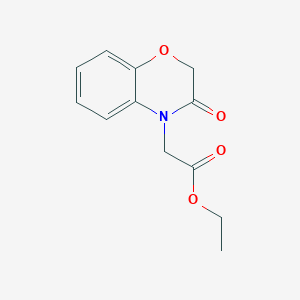

4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzaldehyde derivatives is a common theme in the provided papers. For instance, the synthesis of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one from benzaldehyde is described, with a focus on photochemical and acid-catalyzed rearrangements . Another paper discusses the synthesis of α-(hydroxymethyl)benzaldehyde derivatives through a Diels–Alder/retro-Diels–Alder process . Additionally, selective deprotection techniques to yield 4-(alkoxysilyl)benzaldehydes are outlined, which are then used to synthesize porphyrin derivatives . These methods could potentially be adapted for the synthesis of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde.

Molecular Structure Analysis

The structural analysis of benzaldehyde derivatives is crucial for understanding their chemical behavior. One paper provides detailed crystallographic data for a complex benzaldehyde derivative, which could serve as a model for predicting the structure of similar compounds . The use of spectroscopic techniques such as NMR, UV–VIS, and IR to confirm the structures of azo-benzoic acids and their precursors is also reported . These techniques could be applied to analyze the molecular structure of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde.

Chemical Reactions Analysis

The papers describe various chemical reactions involving benzaldehyde derivatives. For example, the photochemical and acid-catalyzed rearrangements of a trimethylsilyl-substituted cyclohexadienone are detailed, including the formation of phenols and cyclopentenones . The Diels–Alder synthesis mentioned earlier also involves decarbonylation reactions . These reactions provide a basis for understanding how 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde might behave under similar conditions.

Physical and Chemical Properties Analysis

While the papers do not directly address the physical and chemical properties of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde, they do provide insights into related compounds. For instance, the synthesis and properties of porphyrin derivatives with alkoxysilyl groups are discussed, including their application in creating hybrid materials with high surface areas . The regioselective protection of hydroxyl groups in dihydroxy-benzaldehyde is also explored, which is relevant to the functional groups present in the compound of interest .

Wissenschaftliche Forschungsanwendungen

Phytotoxicity and Plant Pathology

- Phytotoxic Metabolite in Plant Diseases : A study identified a phytotoxic metabolite structurally characterized as 4-hydroxy-3-(3-methylbut-3-en-1-ynyl)benzaldehyde (eutypine) in liquid cultures of Eutypa lata, a causal agent of grapevine diseases. This compound was found in the sap and inflorescences of diseased plants but not in healthy material (Tey-Rulh et al., 1991).

Pharmaceutical and Biological Studies

- Binding Affinity for Human Receptors : Research involving the fungus Eurotium repens led to the isolation of benzyl derivatives with notable binding affinity for human opioid and cannabinoid receptors. This study highlights the significance of such compounds in psychoactive research (Gao et al., 2011).

- Enzymatic Synthesis of 2-Hydroxy Ketones : Benzaldehyde lyase and benzoylformate decarboxylase were used to catalyze the asymmetric ligation of aliphatic aldehydes, resulting in enantiomerically enriched 2-hydroxy ketones. This process demonstrated high conversion levels and enantioselectivity (María et al., 2007).

Chemical Synthesis and Characterization

- Synthesis of Benzene Derivatives : A study focused on synthesizing compounds containing the isoprene unit, exploring the reaction between benzaldehyde and various metallic salts. This work contributes to understanding the synthesis of hydroxy-acids and lactones in organic chemistry (Cainelli et al., 1973).

- Catalytic Study of Polymeric Metal Complexes : Research on the synthesis and characterization of polymeric metal complexes derived from divalent transition metal ions with benzophenone and acetophenone derivatives highlighted their use in the oxidation of benzaldehyde derivatives (Ingole et al., 2013).

Biochemistry and Molecular Biology

- Inhibition of Metabolism of Carcinogens : A study found that benzaldehyde inhibited the metabolism of a tobacco-specific nitrosamine, suggesting its potential as a blocking agent for lung tumorigenesis caused by certain carcinogens (Morse et al., 1995).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-(3-hydroxy-3-methylbut-1-ynyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-12(2,14)8-7-10-3-5-11(9-13)6-4-10/h3-6,9,14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLKHCIZTANAAEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC1=CC=C(C=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390120 | |

| Record name | 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde | |

CAS RN |

117569-57-0 | |

| Record name | 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B1306457.png)

![2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol](/img/structure/B1306467.png)

![3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one](/img/structure/B1306476.png)

![2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol](/img/structure/B1306485.png)

![[4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B1306507.png)